N-(2,5-dimethylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Analysis
- Crystal Structure of Capsaicinoid Compounds : The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide was examined, showcasing how the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to each other, differing in conformation from other capsaicinoids. This study adds value in understanding the spatial arrangement and potential intermolecular interactions of similar compounds (Park et al., 1995).
Biological Activities and Applications
- Anticancer and Antimicrobial Properties of Arylazo Thiazole Disperse Dyes : Novel aryl monoazo organic compounds, some incorporating a thiazole moiety, showed promising antioxidant, antitumor, and antimicrobial activities against various pathogens, indicating the potential therapeutic applications of structurally similar compounds (Khalifa et al., 2015).
- Antinociceptive Activity of Pyridazinone Derivatives : A study on the antinociceptive (pain-relieving) activity of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives revealed that most of these compounds were more potent than aspirin, indicating the potential for similar compounds to be developed as pain relievers (Doğruer et al., 2000).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-9-10-16(2)20(13-15)27-22(30)14-32-23-12-11-19(28-29-23)24-17(3)26-25(33-24)18-7-5-6-8-21(18)31-4/h5-13H,14H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQVDAHYVHXBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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